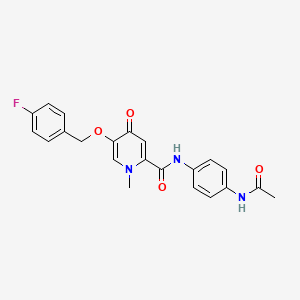
1-(4-methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea, also known as MI-773, is a small molecule inhibitor that has shown potential in cancer treatment. It targets the MDM2 protein, which is responsible for the degradation of the tumor suppressor protein p53. Inhibition of MDM2 leads to an increase in p53 levels, which can induce apoptosis and cell cycle arrest in cancer cells.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and crystal structure of related compounds have been explored, highlighting methodologies for creating similar urea derivatives with potential applications in medicinal chemistry. For example, a study detailed the synthesis, crystal structure, and antitumor activities of a compound with a similar structure, analyzing its potential interactions with CDK4 protein, suggesting its use in cancer research (Ch Hu et al., 2018).
Antitumor Activities
- Research into the antitumor activities of related compounds includes the examination of their efficacy against various cancer cell lines, with studies performing docking studies to understand the compound's interactions with specific proteins. This suggests the role of similar compounds in developing new cancer therapies (Ch Hu et al., 2018).
Enzyme Inhibition and Anticancer Investigations
- Another area of application involves enzyme inhibition and anticancer studies, where urea derivatives show potential in inhibiting specific enzymes or demonstrating anticancer activities. For instance, unsymmetrical 1,3-disubstituted ureas have been synthesized and evaluated for their enzyme inhibition and anticancer properties, indicating the compound's potential in drug development for cancer treatment (Sana Mustafa, S. Perveen, Ajmal Khan, 2014).
Environmental Applications
- Related compounds have been studied for their environmental applications, such as the degradation of specific herbicides by microbial species, indicating the potential use of such compounds in bioremediation and environmental protection efforts (Seema B. Sharma, K. Banerjee, P. Choudhury, 2012).
Selective Cyclooxygenase (COX-2) Inhibitors
- The design and synthesis of 1,3-diarylurea derivatives for selective inhibition of COX-2 enzyme highlight potential therapeutic applications in managing inflammation and pain, showcasing the relevance of similar compounds in designing new pharmaceuticals (A. Zarghi et al., 2008).
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13-18(16-5-3-4-6-17(16)21-13)27(24,25)12-11-20-19(23)22-14-7-9-15(26-2)10-8-14/h3-10,21H,11-12H2,1-2H3,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLXLSSUYUFGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-2-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2598832.png)
![2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2598834.png)

![4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2598837.png)
![9-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]nonanoic acid](/img/structure/B2598838.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2598840.png)
![5-benzyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2598841.png)

![N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline](/img/structure/B2598844.png)

![4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid](/img/structure/B2598848.png)